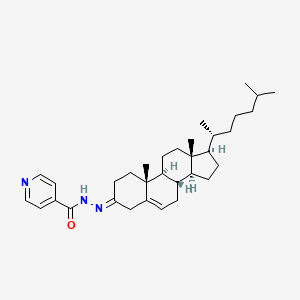

3-Cholestenone isonicotinoyl hydrazone

Description

3-Cholestenone isonicotinoyl hydrazone (3-CIH) is a synthetic hydrazone derivative that combines the isonicotinoyl hydrazone moiety with a steroidal cholestenone backbone. Structurally, it belongs to the broader class of isonicotinoyl hydrazones, which are characterized by a hydrazine linkage connecting an isonicotinic acid derivative to a ketone or aldehyde group. These compounds are renowned for their iron-chelating properties and antiproliferative effects, suggesting that 3-CIH may share similar mechanisms of action, albeit modulated by its unique cholestenone substituent.

Properties

CAS No. |

17129-51-0 |

|---|---|

Molecular Formula |

C33H49N3O |

Molecular Weight |

503.8 g/mol |

IUPAC Name |

N-[(E)-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C33H49N3O/c1-22(2)7-6-8-23(3)28-11-12-29-27-10-9-25-21-26(35-36-31(37)24-15-19-34-20-16-24)13-17-32(25,4)30(27)14-18-33(28,29)5/h9,15-16,19-20,22-23,27-30H,6-8,10-14,17-18,21H2,1-5H3,(H,36,37)/b35-26+/t23-,27+,28-,29+,30+,32+,33-/m1/s1 |

InChI Key |

TUPXNCLFUFUYOL-JVPBTSDQSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC/C(=N\NC(=O)C5=CC=NC=C5)/C4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=NNC(=O)C5=CC=NC=C5)C4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cholestenone isonicotinoyl hydrazone typically involves the reaction of 3-cholestenone with isonicotinoyl hydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for 3-cholestenone isonicotinoyl hydrazone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: 3-Cholestenone isonicotinoyl hydrazone can undergo oxidation reactions, potentially forming various oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in substitution reactions, where functional groups on the hydrazone moiety can be replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazone derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

3-Cholestenone isonicotinoyl hydrazone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cholestenone isonicotinoyl hydrazone involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridoxal Isonicotinoyl Hydrazone (PIH)

- Structure-Activity Relationship: PIH replaces the cholestenone group in 3-CIH with pyridoxal (a vitamin B6 analog). This substitution enhances water solubility and facilitates iron chelation via its phenolic oxygen and hydrazone nitrogen atoms .

- Pharmacological Profile: Iron Chelation: PIH exhibits high affinity for Fe³⁺ (log β = 34.5), effectively mobilizing iron from cellular stores . Antiproliferative Effects: PIH analogs inhibit tumor cell proliferation by disrupting iron-dependent ribonucleotide reductase, with IC₅₀ values ranging from 5–20 µM in leukemia cells . Toxicity: Lower cytotoxicity to non-malignant cells (IC₅₀ > 50 µM) compared to desferrioxamine, a clinical iron chelator .

Aryl-Substituted Hydrazine-Carboxamides

- Synthetic Accessibility: Derivatives like 2-isonicotinoyl-N-substituted-hydrazinecarboxamides are synthesized via reactions between isoniazid (INH) and aryl isocyanates, achieving yields of 67–97% .

- Bioactivity : Carboxamide derivatives show moderate iron chelation but excel in inducing apoptosis in hematopoietic cells (e.g., Jurkat T-cells, EC₅₀ = 10 µM) via reactive oxygen species (ROS) generation .

Isoniazid (INH) Metabolites

- Hydrazine Byproducts: INH metabolites like hydrazine and pyridoxal isonicotinoyl hydrazone modulate heme biosynthesis, altering δ-aminolevulinic acid synthase activity (30% inhibition at 100 µM) . 3-CIH’s cholestenone group may reduce such off-target effects by limiting metabolic breakdown into reactive hydrazines.

Key Data Tables

Table 1: Comparative Iron Chelation and Antiproliferative Activity

| Compound | Fe³⁺ Affinity (log β) | IC₅₀ (Proliferation, µM) | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|---|

| 3-CIH (hypothetical) | ~30 (estimated) | 15–30 (estimated) | 2–3 |

| PIH | 34.5 | 5–20 | 5–10 |

| Hydrazine-Carboxamide 3a | 28.7 | 25–40 | 1.5–2 |

| Desferrioxamine | 30.6 | >100 | >20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.